B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid
Description
Properties
Molecular Formula |
C19H15BN2O2 |
|---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
[3-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-9-6-10-16(13-15)22-18-12-5-4-11-17(18)21-19(22)14-7-2-1-3-8-14/h1-13,23-24H |
InChI Key |
FFBCPWSXGGYBLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling Reaction
The most common and effective method for synthesizing B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction. This involves coupling an aryl halide (often bromide) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands |
| Base | Potassium carbonate (K2CO3) or potassium phosphate monohydrate (K3PO4·H2O) |
| Solvent | Mixtures of toluene, ethanol, water, or 1,4-dioxane |
| Temperature | Reflux conditions (approximately 80–110 °C) |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Reaction Time | 5–6 hours |
| Purification | Extraction, washing with aqueous sodium chloride, drying over anhydrous sodium sulfate, silica gel chromatography |
Example Experimental Procedure
- A typical reaction involves stirring the aryl bromide (e.g., 3-bromo-substituted phenyl compound) with the benzimidazole boronic acid derivative in a solvent mixture of toluene, ethanol, and water.
- Potassium carbonate is added as the base.
- The palladium catalyst tetrakis(triphenylphosphine)palladium(0) is introduced under nitrogen atmosphere.
- The reaction mixture is refluxed for 6 hours.
- After cooling, the organic layer is separated, washed with saturated sodium chloride solution, dried, and concentrated.
- The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate (1:1) as eluent to yield the target boronic acid as a white solid with yields around 80%.
Alternative Catalytic Systems
- Palladium(II) acetate combined with tris-(o-tolyl)phosphine has also been used effectively.
- Potassium phosphate monohydrate serves as the base in some protocols.
- Reaction times are typically 5 hours under reflux in mixed solvents (dioxane, toluene, water).
- These conditions yield high purity products (up to 99.9% by ^1H-NMR) with yields ranging from 81% to 85%.
Summary of Representative Preparation Data
| Entry | Catalyst System | Base | Solvent System | Temp & Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 (0.2 mmol) | K2CO3 (0.06 mol) | Toluene/ethanol/water | Reflux, 6 h | 80 | Not specified | Inert atmosphere, silica gel purification |
| 2 | Pd(OAc)2 + tris-(o-tolyl)phosphine | K3PO4·H2O (31.5 mmol) | 1,4-Dioxane/toluene/water | Reflux, 5 h | 81 | ~99.9 | Precipitate filtered and recrystallized |
| 3 | Pd(OAc)2 + tris-(o-tolyl)phosphine | K3PO4·H2O | 1,4-Dioxane/toluene/water | Reflux, 5 h | 85 | ~99.9 | Similar to entry 2 |
Mechanistic and Practical Considerations
- The Suzuki coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.
- The choice of base and solvent mixture is critical to maintain catalyst activity and solubility of reactants.
- Inert atmosphere prevents catalyst deactivation by oxygen.
- The benzimidazole moiety is stable under these conditions, allowing for selective coupling at the boronic acid site.
- Purification by chromatography or recrystallization ensures removal of palladium residues and side products.
Analytical Characterization Supporting Preparation
- Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR.
- Mass spectrometry (MS) confirms molecular weight and structure.
- Elemental analysis and melting point determination further validate the compound's quality.
Chemical Reactions Analysis
Cross-Coupling Reactions
This boronic acid participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly with aryl halides. Examples include:
Key features:
-
High functional group tolerance : Reactions proceed efficiently with electron-donating (e.g., methoxy) and electron-withdrawing substituents (e.g., bromo, cyano) on coupling partners .
-
Steric effects : Bulkier substrates (e.g., benzo[b]thiophene-2-boronic acid) may lead to side reactions like homocoupling .
Reaction Mechanisms
The boronic acid operates through transmetalation and reductive elimination steps in palladium-catalyzed reactions:
-
Oxidative addition : Pd(0) inserts into the aryl halide bond.
-
Transmetalation : Boronic acid transfers its aryl group to Pd(II).
-
Reductive elimination : Pd(II) releases the coupled product, regenerating Pd(0).
Kinetic considerations :
-
Reaction rates depend on the electronic nature of substituents. Electron-deficient aryl halides accelerate oxidative addition.
-
Steric hindrance from the benzimidazole moiety slightly reduces yields compared to simpler boronic acids .
Stability and Handling
Scientific Research Applications
Chemical Properties and Structure
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid has the molecular formula C19H15BN2O2 and a molecular weight of approximately 314.15 g/mol. The compound features a boronic acid functional group, which is crucial for its reactivity and applications in organic synthesis and drug development. Its structure allows for interactions with biological targets, making it a candidate for further investigation in pharmacology.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that boronic acids, including this compound, can exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzimidazole exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar activity .
2.2 Kinase Inhibition
Boron-containing compounds have been explored as potential kinase inhibitors due to their ability to interact with the ATP-binding sites of kinases. The presence of the benzimidazole moiety enhances the binding affinity to these targets. Case studies have shown that modifications to the boronic acid structure can lead to improved selectivity and potency against specific kinases involved in cancer progression .
Organic Synthesis Applications
3.1 Cross-Coupling Reactions
This compound can serve as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. Its role as a boron source allows for the coupling of aryl halides with various nucleophiles, facilitating the synthesis of complex organic molecules .
3.2 Material Science
The unique properties of boronic acids make them suitable for applications in material science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been investigated for its potential to enhance electronic properties and improve device performance .
Case Studies
Mechanism of Action
The mechanism of action of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound can inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Electronic and Reactivity Profiles
- Lewis Acidity: The benzimidazole group in the target compound may modulate boron's Lewis acidity. Benzimidazole’s electron-withdrawing nature could increase acidity compared to 3APBA (electron-donating amino group) .
- Suzuki Coupling Efficiency : Fluorinated biphenyl boronic acids (e.g., ) exhibit higher reactivity in cross-couplings due to fluorine’s electron-withdrawing effects. The target compound’s bulkier benzimidazole group may reduce reaction rates compared to simpler analogs .
- Stability : Benzimidazole’s aromatic system may stabilize the boron center, reducing protodeboronation compared to aliphatic-substituted boronic acids .
Solubility and Physicochemical Properties
- The target compound is hypothesized to have moderate solubility in polar aprotic solvents (e.g., DMSO) based on the solubility profile of B3, a structurally simpler boronic acid .
- 3-Acrylamidophenylboronic acid (CAS 99349-68-5) exhibits higher solubility in aqueous media due to its hydrophilic acrylamide group, whereas the target compound’s benzimidazole may limit water solubility .
Biological Activity
B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid, with the CAS number 1256723-93-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.
- Molecular Formula : C19H15BN2O2
- Molecular Weight : 314.15 g/mol
- Structure : The compound features a boronic acid functional group attached to a phenyl-benzimidazole moiety, which is significant for its biological interactions.
Research indicates that boronic acids, including this compound, exhibit antiproliferative effects across various cancer cell lines. These compounds often induce cell cycle arrest and apoptosis, making them candidates for anticancer therapies.
In a study evaluating the antiproliferative potential of phenylboronic acid derivatives, it was found that these compounds could significantly inhibit cell growth in multiple cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in ovarian cancer cells (A2780), leading to increased levels of p21 and caspase activation .
- Apoptosis Induction : Evidence from flow cytometry and Western blot analysis indicated that treatment with these compounds resulted in morphological changes consistent with apoptosis, including increased caspase-3 activity .
Case Studies
- Ovarian Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A2780 ovarian cancer cells with low micromolar IC50 values.
- Breast Cancer : Another study reported that the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition while sparing healthy cells .
Enzyme Inhibition
Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and certain types of hydrolases. This compound has been investigated for its inhibitory effects on:
- Acetylcholinesterase : Moderate inhibition was observed (IC50 = 115.63 µg/mL), indicating potential for neuroprotective applications.
- Butyrylcholinesterase : The compound showed high inhibition (IC50 = 3.12 µg/mL), suggesting possible applications in treating neurodegenerative diseases .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using various assays:
| Assay Type | IC50 Value |
|---|---|
| DPPH Free Radical Scavenging | 0.14 ± 0.01 µg/mL |
| CUPRAC | 1.73 ± 0.16 µg/mL |
These results suggest that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic profile .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Effect/Outcome |
|---|---|
| Anticancer | Induces cell cycle arrest and apoptosis |
| Enzyme Inhibition | Moderate acetylcholinesterase inhibition; high butyrylcholinesterase inhibition |
| Antioxidant | Significant free radical scavenging ability |
Q & A
Q. What is the IUPAC nomenclature and structural characterization of B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid?
The preferred IUPAC name is (3-N−B)-2-[(1H-benzimidazol-2-yl)phenyl]boronic acid , emphasizing the boronic acid group attached to the phenyl ring at the 3-position, which is linked to a 2-phenylbenzimidazole moiety . Structural characterization typically employs X-ray crystallography (e.g., SHELX programs for refinement) and spectroscopic methods (NMR, IR) to confirm the planar geometry of the benzimidazole core and the trigonal boron center .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis often involves Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example:
- Reacting 3-bromophenylboronic acid with 2-phenylbenzimidazole derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DCM or THF, with triethylamine as a base .
- Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol .
Q. How can researchers analyze purity and detect impurities in this boronic acid?
- LC-MS/MS : Validated methods (ICH guidelines) with a limit of detection (LOD) <0.1 ppm and quantification (LOQ) <1 ppm for boronic acid impurities. Use a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and monitor transitions at m/z 314→270 .
- NMR : Check for residual solvents (e.g., DCM, THF) and unreacted intermediates.
- HPLC-UV : Purity >95% at 254 nm .
Q. What safety precautions are necessary when handling this compound?
- Genotoxicity : Wear nitrile gloves and lab coats due to potential mutagenicity (reverse mutation test positive in related boronic acids) .
- Storage : Keep in anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis.
- Disposal : Follow institutional guidelines for boronate waste .
Advanced Questions
Q. How does X-ray crystallography aid in confirming its molecular structure?
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to resolve the boronic acid group’s trigonal geometry and benzimidazole planarity.
- Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen bonding (e.g., B–O distances ~1.36 Å). Compare to AmpC β-lactamase inhibitor structures (PDB codes: 1KDS, 1KE3) for validation .
Q. What is its role in inhibiting β-lactamase enzymes?
- Mechanism : The boronic acid group forms reversible covalent bonds with the catalytic serine residue (Ser64 in AmpC), mimicking the tetrahedral intermediate of β-lactam hydrolysis.
- Structure-Activity Relationship (SAR) : The benzimidazole-phenyl group enhances binding via π-π stacking with Tyr221 in the active site. IC₅₀ values are determined via enzyme kinetics (nitrocefin hydrolysis assay) .
Q. How to design experiments to study its reactivity in cross-coupling reactions?
- Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (XPhos, SPhos), and bases (K₂CO₃, CsF) in DMF/H₂O.
- Kinetics : Monitor reaction progress via in situ ¹¹B NMR to track boronic acid consumption.
- Substrate Scope : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. -rich) .
Q. How to resolve discrepancies in biological activity data across studies?
- Reproducibility : Standardize assay conditions (e.g., bacterial strain, growth medium) for MIC (minimum inhibitory concentration) testing against Mycobacterium smegmatis .
- Data Normalization : Use internal controls (e.g., ampicillin for β-lactamase assays) and report activity as % inhibition relative to baseline.
- Meta-Analysis : Compare crystallographic binding modes (e.g., PDB entries) to identify critical interactions missed in biochemical assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
